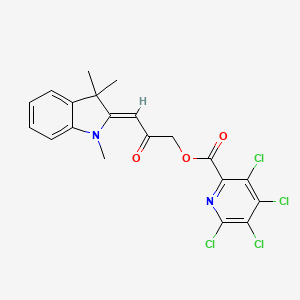
2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities, while pyridine derivatives are widely used in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Indole and Pyridine Moieties: The final step involves coupling the indole and pyridine moieties through a condensation reaction, often facilitated by a base or acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can occur at the pyridine moiety, potentially converting it to a piperidine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biology, the compound’s indole moiety is of particular interest due to its presence in many biologically active molecules. Research has focused on its potential as an anticancer, antimicrobial, and antiviral agent .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry
In industry, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable for the development of new products with enhanced efficacy and safety profiles .
作用机制
The mechanism of action of 2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The pyridine moiety can also interact with biological targets, enhancing the compound’s overall activity .
相似化合物的比较
Similar Compounds
2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate: This compound is unique due to its combination of indole and pyridine moieties.
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety but lack the pyridine component.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine share the pyridine moiety but lack the indole component.
Uniqueness
The uniqueness of this compound lies in its combination of indole and pyridine moieties, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
属性
IUPAC Name |
[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl4N2O3/c1-20(2)11-6-4-5-7-12(11)26(3)13(20)8-10(27)9-29-19(28)17-15(22)14(21)16(23)18(24)25-17/h4-8H,9H2,1-3H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKRAOQYVXOELO-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C(=O)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[(1H-1,3-benzodiazol-2-yl)carbamoyl]methyl}-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2464248.png)
![2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2464252.png)
![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2464253.png)
![2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2464256.png)
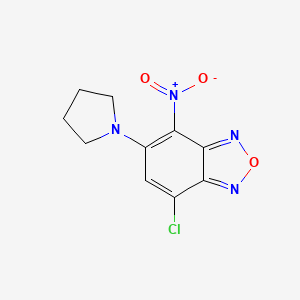
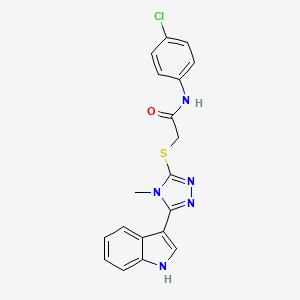
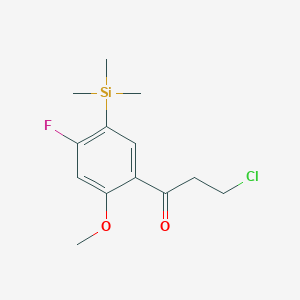
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2464264.png)
![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2464265.png)
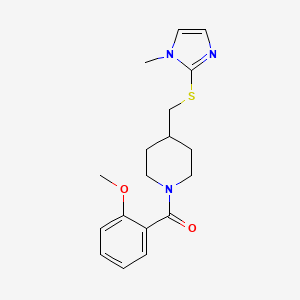
![N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2464267.png)

![8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2464269.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2464270.png)
